

A Technical Guide to the Predicted Spectroscopic Profile of 2-Bromobutan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromobutan-1-ol

Cat. No.: B1282357

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed predicted spectroscopic analysis of **2-bromobutan-1-ol** (CAS No: 24068-63-1). Due to the limited availability of experimental spectroscopic data in public domains, this document leverages predictive models and comparative data from structurally related compounds to offer a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines standardized experimental protocols for these analytical techniques and includes a logical workflow for spectroscopic analysis.

Introduction

2-Bromobutan-1-ol is a halogenated alcohol with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This document serves as a reference for the predicted spectroscopic signature of **2-bromobutan-1-ol**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-bromobutan-1-ol**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Protons (Position)	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
-CH ₃ (C4)	0.9 - 1.1	Triplet (t)	~7.5	3H
-CH ₂ - (C3)	1.6 - 1.8	Multiplet (m)	-	2H
-CH(Br)- (C2)	3.9 - 4.1	Multiplet (m)	-	1H
-CH ₂ OH (C1)	3.6 - 3.8	Multiplet (m)	-	2H
-OH	Variable	Singlet (broad, s)	-	1H

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Carbon (Position)	Predicted Chemical Shift (δ, ppm)
C1 (-CH ₂ OH)	~65 - 70
C2 (-CH(Br)-)	~55 - 60
C3 (-CH ₂ -)	~25 - 30
C4 (-CH ₃)	~10 - 15

Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200 - 3600	Strong, Broad
C-H stretch (alkane)	2850 - 3000	Strong
C-O stretch (primary alcohol)	1000 - 1075	Strong
C-Br stretch	500 - 600	Medium to Strong

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Predicted Fragment Ion	Notes
152/154	$[M]^+$ (C_4H_9BrO) $^+$	Molecular ion peak, showing characteristic M and M+2 isotope pattern for bromine.
123/125	$[M - C_2H_5]^+$	Loss of an ethyl group.
73	$[M - Br]^+$	Loss of a bromine radical.
45	$[CH_2OH]^+$	Alpha-cleavage.

Experimental Protocols

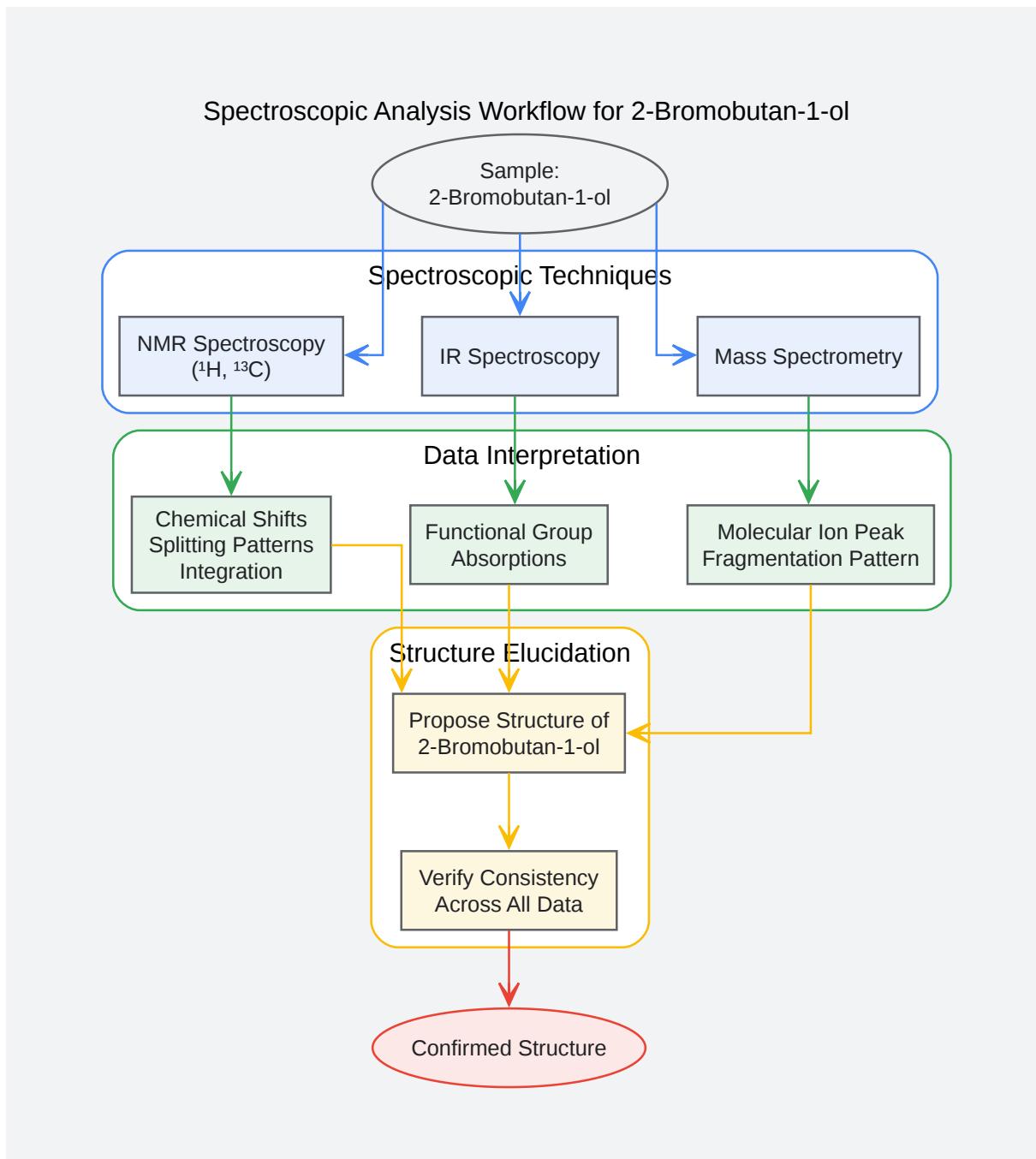
The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample such as **2-bromobutan-1-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-bromobutan-1-ol** in about 0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.
- Instrumentation: Place the NMR tube in the spectrometer's probe.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the 1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum, often with proton decoupling to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the

TMS signal (0.00 ppm). Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy


- Sample Preparation: Place a drop of neat (undiluted) **2-bromobutan-1-ol** onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- Instrumentation: Mount the salt plates in the sample holder of an FTIR spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample holder and salt plates.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the **2-bromobutan-1-ol** sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for relatively small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an unknown compound like **2-bromobutan-1-ol**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

- To cite this document: BenchChem. [A Technical Guide to the Predicted Spectroscopic Profile of 2-Bromobutan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282357#2-bromobutan-1-ol-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com